tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
“tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a synthetic compound with the empirical formula C10H18N2O2 . It is used in a variety of scientific research applications and is a common reagent in organic chemistry.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)N1C[C@H]2C[C@@]2(N)C1
. Chemical Reactions Analysis
This compound is highly reactive due to its ability to form strong hydrogen bonds with other molecules. This enables it to act as a catalyst in a variety of reactions.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.29 .Scientific Research Applications
Synthesis Advancements
A significant focus in the scientific research of tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate revolves around advancements in synthesis techniques. For example, Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which represents a substantial improvement over previous synthesis methods (Bakonyi et al., 2013). Similarly, Gan et al. (2013) described a scalable synthesis for a closely related compound, showcasing the importance of scalability in chemical synthesis (Wang Gan et al., 2013).
Structural Analysis and Characterization
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to the this compound, and analyzed its structure using NMR spectroscopy and X-ray diffraction, highlighting the importance of structural analysis in understanding these compounds' properties (Moriguchi et al., 2014).
Applications in Peptidomimetics
Research into this compound and similar compounds often extends to their potential applications in peptidomimetics. For instance, Hart and Rapoport (1999) explored the synthesis of conformationally constrained 7-Azabicyclo[2.2.1]heptane amino acids, which can be critical in developing peptidomimetics for drug discovery (Hart & Rapoport, 1999).
Conformational Probes in Drug Discovery
Another critical application is in the field of drug discovery, where such compounds are used as conformational probes. Campbell and Rapoport (1996) reported on the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Mechanism of Action
The reactivity of this compound is due to its ability to form strong hydrogen bonds with other molecules. This enables it to act as a catalyst in a variety of reactions.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3/t7-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-GMSGAONNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817806-51-1 |
Source
|
Record name | tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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